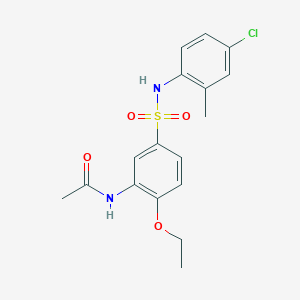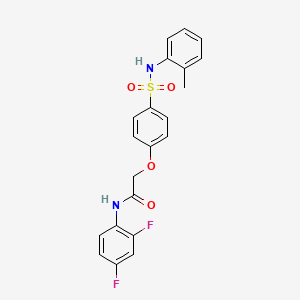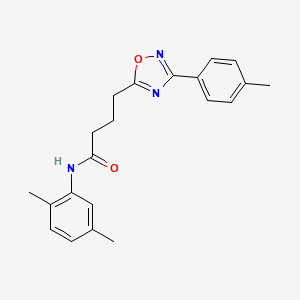
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research. DMXAA is a potent activator of the immune system and has been shown to have anti-tumor effects in various preclinical models.
作用机制
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the STING (stimulator of interferon genes) pathway, which is a key pathway involved in the induction of interferon production and the activation of immune cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide binds to and activates the STING receptor, which leads to the activation of the TBK1-IRF3 pathway and the subsequent production of type I interferons. Type I interferons then activate immune cells, leading to the production of cytokines and chemokines, which recruit and activate immune cells to the site of the tumor.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, such as TNF-α, IFN-α, and IL-6, which are involved in the activation of immune cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit angiogenesis by inhibiting the production of vascular endothelial growth factor (VEGF) and other angiogenic factors. Additionally, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce tumor cell death by activating apoptosis and necrosis pathways.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a potent activator of the immune system and has been shown to have anti-tumor effects in various preclinical models. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its effectiveness in vivo. Additionally, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have toxic effects in some preclinical models, which may limit its clinical use.
未来方向
There are several future directions for N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of research is the development of more potent and selective STING agonists, which may have greater anti-tumor effects and fewer toxic effects. Another area of research is the development of combination therapies that target multiple pathways involved in the immune response, such as the PD-1/PD-L1 pathway and the STING pathway. Additionally, research is needed to better understand the mechanisms of action of N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify biomarkers that can predict response to N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide therapy.
合成方法
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized in several ways, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with p-tolyl isocyanate and then with hydroxylamine hydrochloride. Another method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with p-tolyl isocyanate and then with N-bromosuccinimide.
科学研究应用
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its anti-tumor effects in various preclinical models. It has been shown to activate the immune system by inducing the production of cytokines and chemokines, which in turn leads to the recruitment and activation of immune cells, such as macrophages, dendritic cells, and T cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the growth of tumors by inducing tumor cell death and inhibiting angiogenesis.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-8-11-17(12-9-14)21-23-20(26-24-21)6-4-5-19(25)22-18-13-15(2)7-10-16(18)3/h7-13H,4-6H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKQKTVBUSJDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


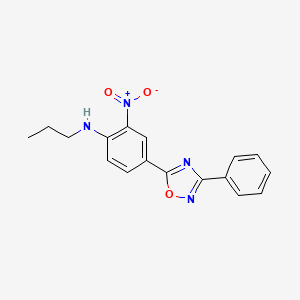

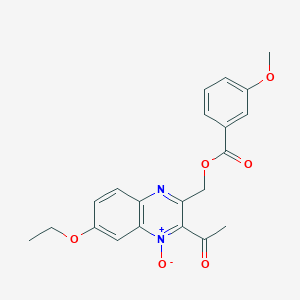

![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
